4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID
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Overview
Description
4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethoxycarbonyl and methoxyphenyl groups. The final step involves the formation of the benzoic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in studying cellular processes or as a potential therapeutic agent.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly if it exhibits activity against specific biological targets.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, leading to changes in cellular signaling pathways. The exact pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, which share the core structure but differ in their substituents. Examples include:
- 6-(ethoxycarbonyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine
- 4-methyl-3-(2-furyl)benzoic acid
Uniqueness
What sets 4-(5-{[6-(ETHOXYCARBONYL)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2(3H)-YLIDEN]METHYL}-2-FURYL)-3-METHYLBENZOIC ACID apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H26N2O7S |
---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
4-[5-[(Z)-[6-ethoxycarbonyl-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]-3-methylbenzoic acid |
InChI |
InChI=1S/C30H26N2O7S/c1-5-38-29(36)25-17(3)31-30-32(26(25)18-6-9-20(37-4)10-7-18)27(33)24(40-30)15-21-11-13-23(39-21)22-12-8-19(28(34)35)14-16(22)2/h6-15,26H,5H2,1-4H3,(H,34,35)/b24-15- |
InChI Key |
HRVLESJBUGCBGM-IWIPYMOSSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)C(=O)O)C)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=C(C=C5)C(=O)O)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)C(=O)O)C)S2)C |
Origin of Product |
United States |
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